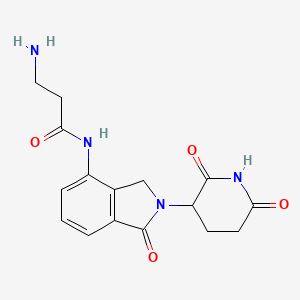
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Azetidine-2-carboxylic acid+Trifluoroacetic anhydride→(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl group can act as a probe for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azetidine ring provides structural stability and influences the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- (2S)-1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)piperidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)azetidine-2-sulfonic acid
Uniqueness: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to its specific combination of a trifluoroacetyl group and an azetidine ring. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds. Its reactivity and stability make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
255882-90-7 |
|---|---|
Molekularformel |
C6H6F3NO3 |
Molekulargewicht |
197.11 g/mol |
IUPAC-Name |
(2S)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m0/s1 |
InChI-Schlüssel |
WXLABTHHHSXWLD-VKHMYHEASA-N |
Isomerische SMILES |
C1CN([C@@H]1C(=O)O)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)

amine](/img/structure/B13481674.png)




![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)
